Pyrrolidine-2-carboxamide hydrochloride

Solubility Formulation Peptide Synthesis

Procure Pyrrolidine-2-carboxamide hydrochloride (CAS 115630-49-4) for high-concentration aqueous peptide coupling, exploiting its superior 50 mg/mL solubility. This racemic mixture features a distinct 146-150°C melting point, enabling its use as a thermal analysis reference standard. Utilize its cost-effective nature as a starting material for achiral derivatives or as a critical test substrate for chiral HPLC/SFC method validation. Avoid process failures by choosing the racemate over single enantiomers with differing solubility and crystalline properties.

Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
CAS No. 115630-49-4
Cat. No. B555561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-2-carboxamide hydrochloride
CAS115630-49-4
Synonymspyrrolidine-2-carboxamidehydrochloride; 115630-49-4; H-DL-Pro-NH2; SBB004067; 2-Pyrrolidinecarboxamide,hydrochloride(1:1); DL-ProlinamideHCl; D,L-ProlinamideHCl; AC1MI2TL; AC1Q3CSH; H-PRO-NH2HCL; dl-prolinamidehydrochloride; KSC915C9R; SCHEMBL241228; CTK8B5198; CSKSDAVTCKIENY-UHFFFAOYSA-N; MolPort-004-946-899; ANW-47928; AKOS015849680; DS-1703; RTR-002959; TRA0046467; VA50690; VC31080; (2S)pyrrolidine-2-carboxamide,chloride; AK-65799
Molecular FormulaC5H11ClN2O
Molecular Weight150.61 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N.Cl
InChIInChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H
InChIKeyCSKSDAVTCKIENY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-2-carboxamide hydrochloride (CAS 115630-49-4) – Procurement and Technical Baseline


Pyrrolidine-2-carboxamide hydrochloride (CAS 115630-49-4), also known as DL-prolinamide hydrochloride or (RS)-Pyrrolidine-2-carboxylic acid amide hydrochloride, is a racemic, hydrochloride salt of proline amide [1]. With a molecular formula of C5H11ClN2O and a molecular weight of 150.61 g/mol, this compound is a key chiral intermediate and building block for pharmaceutical synthesis and peptide research . The compound's racemic nature provides a distinct physicochemical profile compared to its single-enantiomer counterparts, which influences its solubility, melting point, and utility in specific research and industrial applications .

Why Generic Substitution of Pyrrolidine-2-carboxamide hydrochloride (CAS 115630-49-4) Fails: The Critical Role of Racemic Composition


Substituting Pyrrolidine-2-carboxamide hydrochloride (racemic, CAS 115630-49-4) with its single enantiomers, such as L-prolinamide hydrochloride (CAS 42429-27-6) or D-prolinamide hydrochloride, leads to fundamentally different physicochemical properties and application outcomes. The racemic mixture exhibits a unique melting point of 146-150 °C compared to 178-182 °C for the L-enantiomer [1], indicating a distinct crystalline lattice. More critically, the racemate demonstrates a water solubility of approximately 50 mg/mL [2], whereas the L-enantiomer's solubility is reported as 32.7 mg/mL . These quantifiable differences in solid-state properties and solution behavior directly impact reaction homogeneity, purification efficiency, and analytical method development. Therefore, simple replacement with a single enantiomer without careful validation can lead to process failures or inconsistent research results.

Product-Specific Quantitative Evidence for Pyrrolidine-2-carboxamide hydrochloride (CAS 115630-49-4)


Enhanced Aqueous Solubility of Racemic Pyrrolidine-2-carboxamide hydrochloride vs. L-Enantiomer

The racemic mixture (CAS 115630-49-4) demonstrates significantly higher water solubility than its L-enantiomer counterpart. The racemate's solubility is reported at 50 mg/mL in water [1], while the L-prolinamide hydrochloride (CAS 42429-27-6) exhibits a solubility of 32.7 mg/mL . This 53% higher solubility in the racemate is a critical differentiator for applications requiring high-concentration aqueous reactions or formulations.

Solubility Formulation Peptide Synthesis

Lower Melting Point and Distinct Thermal Behavior of Racemic Pyrrolidine-2-carboxamide hydrochloride

The racemic form (CAS 115630-49-4) exhibits a melting point range of 146-150 °C , which is substantially lower than the L-enantiomer's melting point of 178-182 °C [1]. This 32 °C difference in melting point indicates a different crystalline packing arrangement and can influence compound handling, drying, and storage conditions.

Thermal Analysis Crystallinity Process Chemistry

Purity and Enantiomeric Composition: A Defined Racemic Mixture vs. Single Enantiomer

The target compound (CAS 115630-49-4) is specifically supplied as a racemic mixture (DL-form), with typical commercial purity ≥99% (TLC) . In contrast, single enantiomers like L-prolinamide hydrochloride (CAS 42429-27-6) are often supplied with ≥99% enantiomeric excess (ee) [1]. The racemic nature is a defined and verifiable characteristic, essential for applications where both enantiomers are required or where the unique physical properties of the racemate are needed.

Chiral Purity Quality Control Analytical Chemistry

Optimal Application Scenarios for Pyrrolidine-2-carboxamide hydrochloride (CAS 115630-49-4) Based on Differential Evidence


Aqueous-Phase Peptide and Amide Coupling Reactions

Leverage the superior water solubility (50 mg/mL) of the racemic hydrochloride salt to conduct peptide coupling and amide bond formation in high-concentration aqueous media, minimizing the use of organic co-solvents and improving reaction homogeneity [1].

Crystallization and Solid-Form Screening Studies

Exploit the distinct melting point (146-150 °C) of the racemic hydrochloride as a reference standard in thermal analysis and to investigate the influence of stereochemistry on crystalline lattice formation and stability .

Chiral Resolution Method Development

Utilize the racemic mixture as a test substrate to develop and validate chiral chromatographic methods (e.g., HPLC, SFC) for the separation and quantification of prolinamide enantiomers in pharmaceutical intermediates [2].

Preparation of Non-Chiral Proline-Derived Building Blocks

Employ the racemic form as a cost-effective and readily available starting material for the synthesis of achiral pyrrolidine-2-carboxamide derivatives used in medicinal chemistry and agrochemical research .

Technical Documentation Hub

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